molecular formula C17H15ClO3 B3099201 (2E)-1-(2-Chlorophenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one CAS No. 1352347-01-3

(2E)-1-(2-Chlorophenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one

Cat. No.: B3099201
CAS No.: 1352347-01-3
M. Wt: 302.7 g/mol
InChI Key: VNRMSRBGAIBFBT-VQHVLOKHSA-N
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Description

(2E)-1-(2-Chlorophenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone backbone. Its structure features a 2-chlorophenyl group at the ketone position and a 3,4-dimethoxyphenyl group at the propenone terminus. Chalcones of this type are synthesized via Claisen-Schmidt condensation, as demonstrated in related compounds using veratraldehyde and substituted acetophenones under basic conditions . The 3,4-dimethoxy substitution on the aromatic ring is associated with enhanced electronic delocalization, influencing both physicochemical properties and biological activity .

Properties

IUPAC Name

(E)-1-(2-chlorophenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClO3/c1-20-16-10-8-12(11-17(16)21-2)7-9-15(19)13-5-3-4-6-14(13)18/h3-11H,1-2H3/b9-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNRMSRBGAIBFBT-VQHVLOKHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)C2=CC=CC=C2Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)C2=CC=CC=C2Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(2-Chlorophenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2-chlorobenzaldehyde and 3,4-dimethoxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions.

Industrial Production Methods

On an industrial scale, the synthesis may involve similar reaction conditions but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-(2-Chlorophenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the propenone linkage to a saturated ketone or alcohol.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Saturated ketones or alcohols.

    Substitution: Substituted chlorophenyl derivatives.

Scientific Research Applications

Antimicrobial Properties

Chalcones are recognized for their antimicrobial activities. Studies have shown that (2E)-1-(2-Chlorophenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one exhibits significant antibacterial effects against various pathogens. For instance:

  • Staphylococcus aureus and Escherichia coli : The compound demonstrated inhibitory effects on these bacteria, suggesting potential as an antibacterial agent in pharmaceuticals .

Antioxidant Activity

This compound has been evaluated for its antioxidant properties. Antioxidants are crucial in combating oxidative stress, which is linked to various diseases. Research indicates that this compound can scavenge free radicals effectively, contributing to its potential health benefits .

Anti-inflammatory Effects

Inflammation is a key factor in many chronic diseases. Preliminary studies suggest that this chalcone derivative may inhibit inflammatory pathways, thereby reducing inflammation in cellular models . This property could be beneficial in developing treatments for conditions like arthritis and other inflammatory disorders.

Anticancer Potential

Chalcones have garnered attention for their anticancer properties. Research has indicated that this compound may induce apoptosis in cancer cells by disrupting cell cycle progression and promoting cell death pathways . Specific studies have shown efficacy against breast cancer cell lines.

Case Study 1: Antibacterial Activity

A study published in Journal of Medicinal Chemistry evaluated the antibacterial efficacy of several chalcone derivatives, including this compound. The results indicated a minimum inhibitory concentration (MIC) against Gram-positive and Gram-negative bacteria comparable to standard antibiotics .

Case Study 2: Antioxidant Properties

In another research article focused on natural products, the antioxidant capacity of this compound was measured using DPPH and ABTS assays. The results showed that it significantly reduced oxidative stress markers in vitro compared to control substances .

Mechanism of Action

The mechanism of action of (2E)-1-(2-Chlorophenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Effects on Molecular Geometry

The dihedral angles between aromatic rings in chalcones are critical for determining planarity and conjugation efficiency, which in turn affect electronic properties and intermolecular interactions. Key comparisons include:

Compound Name Substituents (R1, R2) Dihedral Angle (°) Source
(2E)-1-(2-Chlorophenyl)-3-(3,4-dimethoxyphenyl)propenone R1 = 2-Cl; R2 = 3,4-(OMe)₂ Not explicitly reported (inferred from analogs)
3-(3,4-Dimethoxyphenyl)-1-(4-fluorophenyl)propenone R1 = 4-F; R2 = 3,4-(OMe)₂ 47.81–50.18
3-(3,4-Dimethoxyphenyl)-1-(4-bromophenyl)propenone R1 = 4-Br; R2 = 3,4-(OMe)₂ 9.30–4.85
(E)-3-(4-Chlorophenyl)-1-(2,3,4-trichlorophenyl)propenone R1 = 2,3,4-Cl₃; R2 = 4-Cl 8.6 (inter-ring)

Key Observations :

  • Electron-withdrawing substituents (e.g., halogens) on R1 increase torsional strain, reducing planarity. For example, the 4-bromo analog exhibits near-planar geometry (9.3°), whereas the 4-fluoro derivative shows significant twisting (47.8°) .
  • Steric hindrance: Bulkier substituents (e.g., 2,3,4-trichlorophenyl) disrupt conjugation, as seen in the 8.6° dihedral angle in (E)-3-(4-chlorophenyl)-1-(2,3,4-trichlorophenyl)propenone .
Antioxidant Activity (DPPH Scavenging):
  • (2E)-1-(Biphenyl-4-yl)-3-(3,4-dimethoxyphenyl)propenone (C8): Demonstrated significant reduction in lipid peroxidation (TBARS levels) in E.
  • (2E)-3-(3,4-Dimethoxyphenyl)-1-(4-hydroxyphenyl)propenone: Exhibited moderate activity due to the hydroxyl group enhancing radical scavenging .
Antimicrobial Activity:
  • Halogenated derivatives: (2E)-1-(4-Chlorophenyl)-3-(4-methylphenyl)propenone showed lower antibacterial efficacy compared to brominated analogs, suggesting halogen size and electronegativity modulate activity .
  • Methoxy vs. hydroxyl : Methoxy groups in 3,4-dimethoxy derivatives improve membrane permeability, as seen in their superior antifungal activity over hydroxylated analogs .

Biological Activity

(2E)-1-(2-Chlorophenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one, commonly referred to as a chalcone, is a compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse scientific literature.

Chemical Structure and Properties

  • Molecular Formula : C17H15ClO3
  • Molecular Weight : 302.75 g/mol
  • CAS Number : 1326319-03-2

The structure features an α,β-unsaturated carbonyl system, which is characteristic of chalcones. This structural motif is crucial for its biological activities, enabling interactions with various molecular targets.

Chalcones like this compound exhibit multiple mechanisms of action:

  • Antioxidant Activity : The compound has been shown to scavenge free radicals, thereby reducing oxidative stress in cells.
  • Antimicrobial Effects : Studies indicate that chalcones can inhibit the growth of various bacteria and fungi by disrupting their cell membranes and metabolic processes.
  • Anticancer Properties : The compound modulates key signaling pathways involved in cancer progression, including:
    • STAT3 and NF-κB Pathways : Inhibition of these pathways leads to reduced cell proliferation and increased apoptosis in cancer cells .
    • Cell Cycle Regulation : It affects the expression of cyclins and cyclin-dependent kinases (CDKs), leading to cell cycle arrest in cancer cells.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity Description References
AntioxidantScavenges free radicals; reduces oxidative damage.
AntimicrobialExhibits antibacterial and antifungal properties; effective against Gram-positive and Gram-negative bacteria.
AnticancerInduces apoptosis; inhibits proliferation through modulation of STAT3 and NF-κB pathways.
Anti-inflammatoryReduces inflammation markers; inhibits the production of pro-inflammatory cytokines.

Case Studies

  • Antibacterial Activity : A study assessed the minimum inhibitory concentration (MIC) of various chalcones, including this compound. Results indicated a significant antibacterial effect against Staphylococcus aureus and Escherichia coli with an MIC ranging from 0.39 μg/mL to 6.25 μg/mL depending on structural modifications .
  • Cancer Cell Studies : In vitro studies demonstrated that treatment with this chalcone led to a decrease in cell viability in breast cancer cell lines by inducing apoptosis through mitochondrial pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E)-1-(2-Chlorophenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one
Reactant of Route 2
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(2E)-1-(2-Chlorophenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.